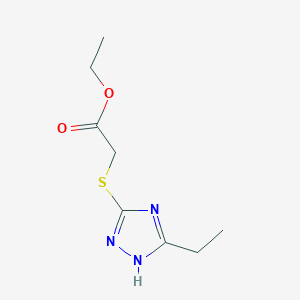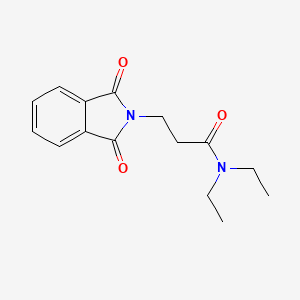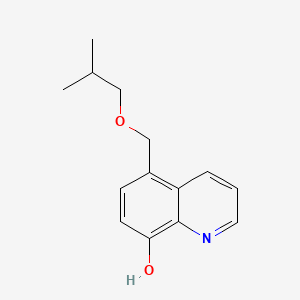
Ethyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate is a chemical compound belonging to the class of 1,2,4-triazole derivatives. . The presence of the triazole ring in its structure imparts unique properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate typically involves the reaction of ethyl bromoacetate with 5-ethyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium ethoxide . The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole derivative attacks the bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ethyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can inhibit the function of key enzymes involved in cellular processes, leading to the observed biological effects . The compound’s ability to disrupt microbial cell membranes and interfere with DNA synthesis contributes to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: The parent compound, known for its broad spectrum of biological activities.
5-ethyl-1H-1,2,4-triazole-3-thiol: A precursor in the synthesis of Ethyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate.
Ethyl 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acetate: A similar compound with a methyl group instead of an ethyl group, showing comparable biological activities.
Uniqueness: this compound stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group can enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Propriétés
IUPAC Name |
ethyl 2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-3-6-9-8(11-10-6)14-5-7(12)13-4-2/h3-5H2,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOZGJQCWOWAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4,4-difluoro-1-piperidinyl)carbonyl]-N-ethyl-2-pyrimidinamine](/img/structure/B5679468.png)
![N-benzyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5679475.png)
![[(3aS*,9bS*)-2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5679484.png)





![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5679542.png)
![2-(3-phenylpropyl)-8-[3-(1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679549.png)
![2-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5679561.png)
![N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide](/img/structure/B5679568.png)
![4-{5-[3-(ethylthio)phenyl]-2-furoyl}morpholine](/img/structure/B5679569.png)

